isopropyl 6-methyl-4-[4-(methylthio)phenyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Overview
Description
Isopropyl 6-methyl-4-[4-(methylthio)phenyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C16H20N2O2S2 and its molecular weight is 336.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.09662023 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Reactivity
- Research has explored the synthesis and various reactions of 2-oxo(or thioxo)-tetrahydropyrimidine derivatives, focusing on methylation, acylation, and the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation. These findings offer a foundation for synthesizing diverse pyrimidine derivatives with potential biological activities (Kappe & Roschger, 1989).
Structural Characterization and Theoretical Studies
- A study demonstrated the crystal structure, spectroscopic characterization, and density functional theory calculations of a related 6-thioxo-1,6-dihydropyrimidine derivative, highlighting the compound's molecular geometry, vibrational frequencies, and NMR chemical shifts. This contributes to understanding the electronic structure and potential applications of such compounds (Pekparlak et al., 2018).
Biological Applications
- Pyrimidine derivatives, including 2,4-diamino-5-methyl-6-substituted-pyrrolo[2,3-d]pyrimidines, have been synthesized as inhibitors against dihydrofolate reductase (DHFR) for opportunistic pathogens affecting AIDS patients. This illustrates the potential of pyrimidine derivatives in therapeutic applications against infectious diseases (Gangjee et al., 2004).
Anticancer Activity
- The synthesis and evaluation of antitumor activity of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been investigated, with some compounds showing potent activity against human cancer cell lines. This suggests a promising avenue for developing new anticancer agents (Hafez & El-Gazzar, 2017).
Nonlinear Optical Properties
- Studies have also focused on the structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives, revealing significant NLO properties. This indicates potential applications in the fields of optoelectronics and photonics (Hussain et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
propan-2-yl 6-methyl-4-(4-methylsulfanylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-9(2)20-15(19)13-10(3)17-16(21)18-14(13)11-5-7-12(22-4)8-6-11/h5-9,14H,1-4H3,(H2,17,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGXWJVOMNCNNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)SC)C(=O)OC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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